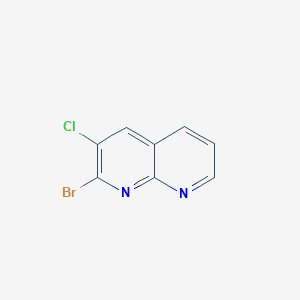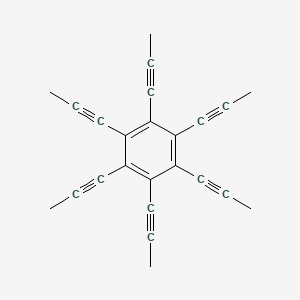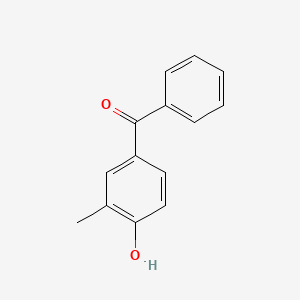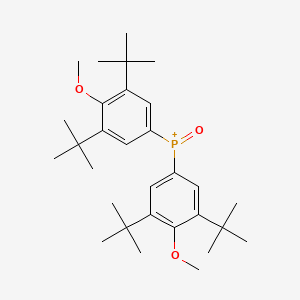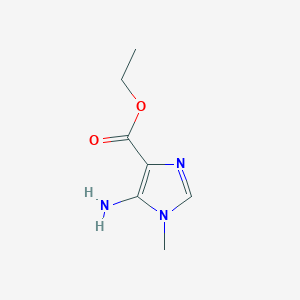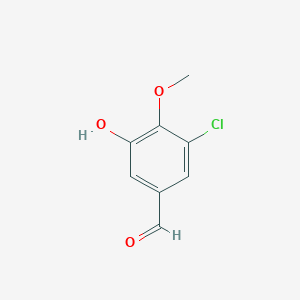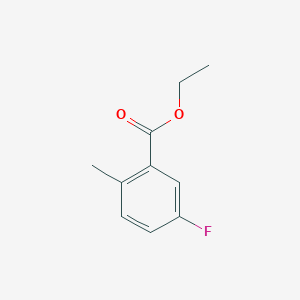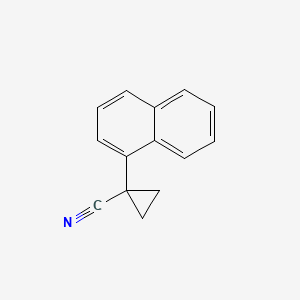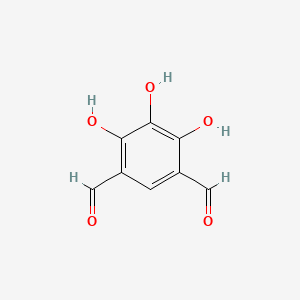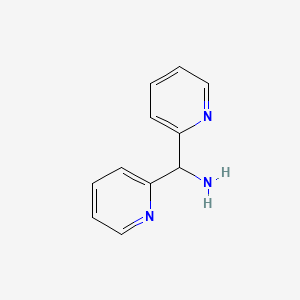
双(吡啶-2-基)甲胺
描述
Bis(pyridin-2-yl)methanamine is a chemical compound with the CAS Number: 58088-50-9 . It has a molecular weight of 185.23 and its IUPAC name is di(2-pyridinyl)methanamine . It is stored in a dark place, sealed in dry conditions at 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of Bis(pyridin-2-yl)methanamine is represented by the linear formula C11H11N3 . More details about its structure can be found in the relevant papers .Physical And Chemical Properties Analysis
Bis(pyridin-2-yl)methanamine is a liquid in its physical form . It is stored in a dark place, sealed in dry conditions at 2-8°C . More details about its physical and chemical properties can be found in the relevant papers .科学研究应用
光细胞毒性和细胞成像
双(吡啶-2-基)甲胺衍生物已被研究其在光细胞毒性和细胞成像中的潜力。含有这些衍生物的铁(III)配合物通过凋亡和活性氧物质的产生,在红光下对各种细胞系表现出显著的光细胞毒性。这些配合物与 DNA 相互作用并被细胞核吸收,显示出在靶向癌症治疗和成像中的前景 (Basu 等,2014)。
光物理性质和 DNA 相互作用
涉及双(吡啶-2-基)甲胺的配合物的光物理性质已得到广泛研究。这些配合物在紫外线或可见光下表现出增强的电子转移速率,使其成为光化学和 DNA 相互作用研究中的候选者 (Draksharapu 等,2012)。
催化和有机合成
这些化合物在催化和有机合成领域也很重要。双核双(亚氨基吡啶)配体的反应性,包括双(吡啶-2-基)甲胺,与各种金属离子已被研究,以用于催化中的潜在应用 (Bheemaraju 等,2012)。
发光性质
已研究了双(吡啶-2-基)甲胺及其相关配体与镧系元素配合物的发光性质,表明在材料科学中具有潜在的应用,特别是在新型发光材料的开发中 (Piguet 等,1993)。
化学传感器和重金属检测
双(吡啶-2-基)甲胺的一些衍生物已被用于开发选择性检测重金属的化学传感器。这些化合物在特定金属离子存在下表现出紫外-可见吸收的显着变化,突出了它们作为选择性传感器的潜力 (Phapale 等,2017)。
太阳能转换
在太阳能领域,双(吡啶-2-基)甲胺衍生物已被用于染料敏化太阳能电池中。这些化合物已显示出增强太阳能电池性能的能力,表明它们在开发更高效的太阳能转换技术中具有潜在的作用 (Wei 等,2015)。
抗癌特性
最后,双(吡啶-2-基)甲胺的某些芴衍生物已被合成并评估其抗癌特性。这些研究表明这些化合物在开发新的癌症治疗剂中的潜力 (Ishak 等,2019)。
安全和危害
Bis(pyridin-2-yl)methanamine has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . More details about its safety and hazards can be found in the relevant papers .
属性
IUPAC Name |
dipyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWJVROPJNMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

